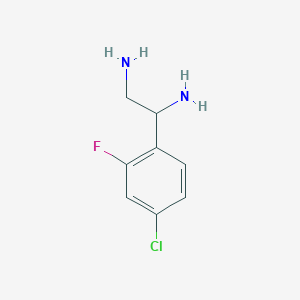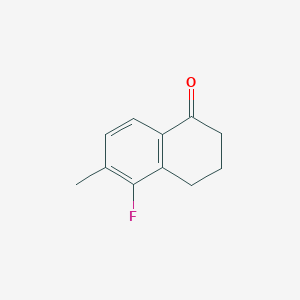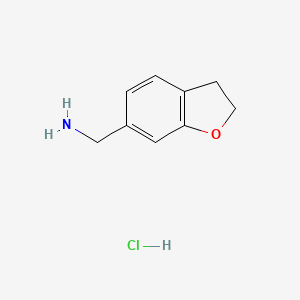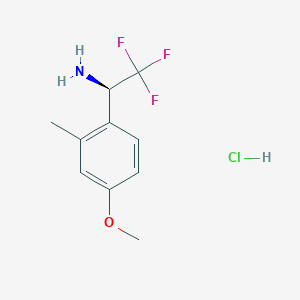
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL is a chiral organic compound that features an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. The reaction conditions typically include:
Catalysts: Chiral catalysts such as chiral oxazaborolidine.
Solvents: Solvents like methanol or ethanol.
Temperature: Reactions are often carried out at low temperatures to enhance enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
化学反応の分析
Types of Reactions
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form an ethyl-substituted aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) under hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted aromatic compounds.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
(1R)-1-Amino-1-(3-vinylphenyl)propan-2-OL: The enantiomer of the compound, which may exhibit different biological activities.
1-Amino-1-(3-ethylphenyl)propan-2-OL: A similar compound with an ethyl group instead of a vinyl group.
1-Amino-1-(3-methylphenyl)propan-2-OL: A compound with a methyl-substituted aromatic ring.
Uniqueness
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a vinyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1S)-1-amino-1-(3-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1 |
InChIキー |
QFUOVKAIYILMGF-QHDYGNBISA-N |
異性体SMILES |
CC([C@H](C1=CC=CC(=C1)C=C)N)O |
正規SMILES |
CC(C(C1=CC=CC(=C1)C=C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)




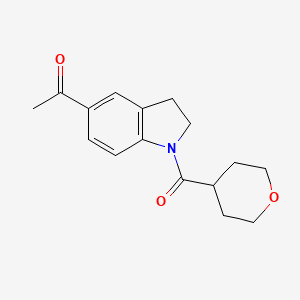
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
